

A Technical Guide to the Thermochemical Properties of 3-(Hydroxymethyl)cyclopentan-1-ol

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclopentan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for determining the key thermochemical properties of **3-(Hydroxymethyl)cyclopentan-1-ol**. Due to the limited availability of direct experimental data for this specific diol, this document serves as a comprehensive protocol for its characterization. It details established experimental techniques, including bomb calorimetry and differential scanning calorimetry, and provides an overview of high-accuracy computational chemistry methods such as Gaussian-4 (G4) and Complete Basis Set (CBS-QB3) theories. Furthermore, this guide presents a logical workflow for the synthesis of **3-(Hydroxymethyl)cyclopentan-1-ol** and a representative reaction pathway, visualized using Graphviz diagrams. The information herein is intended to equip researchers and drug development professionals with the necessary tools to obtain and utilize the thermochemical data of this compound, which is a valuable building block in the synthesis of complex organic molecules, including carbocyclic nucleosides.^{[1][2]}

Introduction

3-(Hydroxymethyl)cyclopentan-1-ol is a bifunctional organic molecule featuring a cyclopentane ring substituted with both a primary and a secondary hydroxyl group.^[1] This structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic organic chemistry.^[1] Its application as a chiral building block in the synthesis of

pharmaceuticals, agrochemicals, and specialty polymers underscores the importance of understanding its fundamental thermochemical properties.^[1]

Thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, are crucial for process design, safety analysis, and understanding the energetic landscape of chemical reactions. This guide provides a framework for determining these properties for **3-(Hydroxymethyl)cyclopentan-1-ol**.

Thermochemical Data

While specific experimental thermochemical data for **3-(Hydroxymethyl)cyclopentan-1-ol** are not readily available in the public domain, Table 1 provides a template for the presentation of such data once obtained. For context, reported values for the related compounds, cyclopentanol and cis-1,3-cyclopentanediol, are included where available.

Table 1: Thermochemical Properties of **3-(Hydroxymethyl)cyclopentan-1-ol** and Related Compounds

Property	Symbol	3-(Hydroxymethyl)cyclopentan-1-ol	Cyclopentanol[3][4][5]	cis-1,3-Cyclopentanediol[6]	Units
Molar Mass	M	116.16	86.13	102.13	g/mol
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	To be determined	-243.5	Not available	kJ/mol
Standard Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	To be determined	-297.5	Not available	kJ/mol
Standard Molar Entropy (liquid)	$S^\circ(l)$	To be determined	197.6	Not available	J/mol·K
Molar Heat Capacity (liquid)	$C_p(l)$	To be determined	169.9	Not available	J/mol·K

Experimental Protocols

This section details the standard experimental procedures for determining the key thermochemical properties of liquid samples like **3-(Hydroxymethyl)cyclopentan-1-ol**.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Protocol:

- Sample Preparation:
 - For a non-volatile liquid like **3-(Hydroxymethyl)cyclopentan-1-ol**, accurately weigh a sample of approximately 0.5-1.0 g directly into a crucible.[\[7\]](#)
 - If the sample were volatile, a sealed capsule of known calorific value would be used.[\[8\]](#)
 - Attach a known length of ignition wire (e.g., nickel-chromium or iron) to the electrodes of the bomb head, ensuring it is in contact with the sample.[\[7\]](#)[\[9\]](#)
- Bomb Assembly and Pressurization:
 - Place the crucible in the bomb.
 - Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
 - Pressurize the bomb with pure oxygen to approximately 25-30 atm.[\[10\]](#)[\[11\]](#)
- Calorimetry Measurement:
 - Submerge the sealed bomb in a known mass of water in the calorimeter bucket.
 - Allow the system to reach thermal equilibrium.
 - Ignite the sample by passing a current through the ignition wire.[\[10\]](#)
 - Record the temperature change of the water bath until a maximum temperature is reached and the system begins to cool.[\[10\]](#)
- Data Analysis:
 - The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system, which has been calibrated using a standard substance like benzoic acid.[\[7\]](#)
 - Corrections are made for the heat of combustion of the ignition wire.

- The enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a rapid and simple method for determining the specific heat capacity of thermally stable liquids.[\[12\]](#)[\[13\]](#)

Protocol:

- Instrument Calibration:
 - Calibrate the DSC instrument for both temperature and heat flow using certified reference materials.[\[12\]](#)
- Sample Preparation:
 - Hermetically seal a small, accurately weighed sample (typically 10-100 mg) of **3-(Hydroxymethyl)cyclopentan-1-ol** in an aluminum pan.[\[14\]](#)
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Measurement:
 - Perform a baseline run with two empty pans to measure the instrumental heat flow difference.[\[15\]](#)
 - Run a calibration standard (e.g., sapphire) over the desired temperature range.
 - Run the sample pan against the empty reference pan under the same conditions. A typical procedure involves heating the sample at a controlled rate (e.g., 10-20 K/min) through the temperature range of interest.[\[16\]](#)
- Data Analysis:
 - The specific heat capacity is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the calibration standard.[\[14\]](#)[\[15\]](#)

Determination of Absolute Entropy

The absolute entropy of a substance at a given temperature is determined by measuring the heat capacity from near absolute zero (0 K) to the desired temperature and accounting for the enthalpies of any phase transitions.[\[17\]](#)

Protocol:

- Low-Temperature Heat Capacity Measurement:
 - Measure the heat capacity of the solid phase from as low a temperature as possible up to its melting point using adiabatic calorimetry.
- Enthalpy of Fusion Measurement:
 - Determine the enthalpy of fusion (melting) using DSC.
- Liquid-Phase Heat Capacity Measurement:
 - Measure the heat capacity of the liquid phase from the melting point to the desired temperature using DSC, as described in section 3.2.[\[16\]](#)
- Entropy Calculation:
 - The absolute entropy is calculated by integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion ($\Delta H_{\text{fus}}/T_m$), and accounting for any other phase transitions.

Computational Protocols

High-accuracy computational chemistry methods can provide reliable predictions of thermochemical properties.[\[18\]](#)[\[19\]](#)

Gaussian-4 (G4) Theory

G4 theory is a composite method that approximates a high-level calculation by a series of lower-level calculations.[\[20\]](#)[\[21\]](#) It is known for its accuracy in predicting enthalpies of formation.[\[22\]](#)[\[23\]](#)

Protocol:

- Geometry Optimization and Frequency Calculation:
 - Optimize the molecular geometry of **3-(Hydroxymethyl)cyclopentan-1-ol** at the B3LYP/6-31G(2df,p) level of theory.[\[21\]](#)
 - Perform a frequency calculation at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations:
 - Perform a series of single-point energy calculations at higher levels of theory and with larger basis sets, as prescribed by the G4 protocol.[\[20\]](#) This includes an extrapolation to the Hartree-Fock limit and calculations at the CCSD(T) level.[\[20\]](#)[\[21\]](#)
- Total Energy Calculation:
 - The individual energy components are combined, including empirical higher-level corrections, to yield a total G4 energy.[\[20\]](#)
- Enthalpy of Formation Calculation:
 - The gas-phase enthalpy of formation at 298 K is typically calculated using the atomization energy approach, where the G4 energies of the constituent atoms are subtracted from the G4 energy of the molecule.

Complete Basis Set (CBS-QB3) Method

The CBS-QB3 method is another widely used composite method that offers a good balance of accuracy and computational cost.[\[18\]](#)[\[24\]](#)

Protocol:

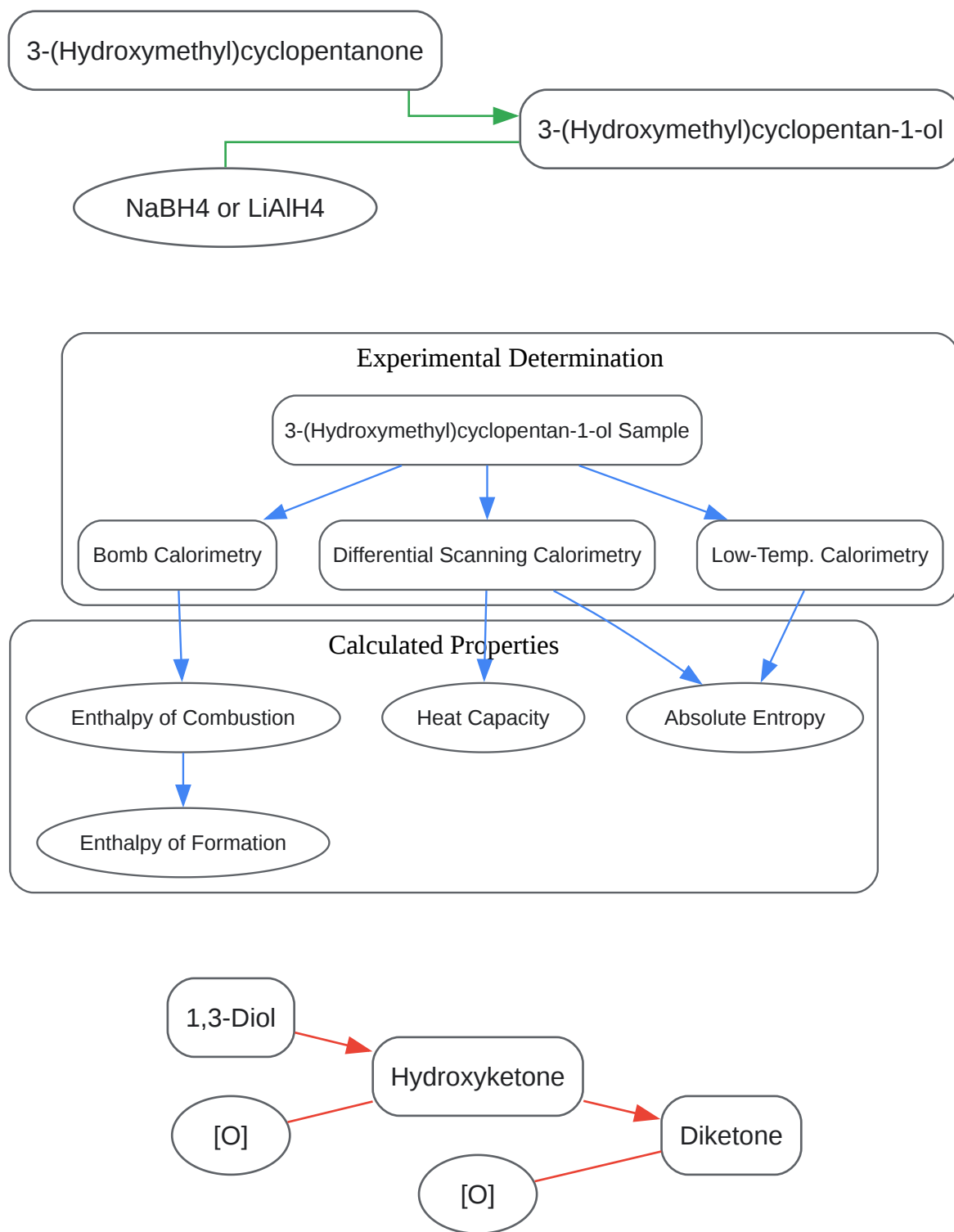
- Geometry Optimization and Frequency Calculation:
 - Optimize the geometry and calculate vibrational frequencies at the B3LYP/6-311G(d,p) level.[\[24\]](#)

- Single-Point Energy Calculations:
 - Perform single-point energy calculations at the CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p) levels.[\[24\]](#)
- CBS Extrapolation:
 - The MP2 energies are extrapolated to the complete basis set limit.[\[24\]](#)
- Total Energy and Thermochemical Properties:
 - The energies are combined to give a final CBS-QB3 energy, from which the enthalpy and Gibbs free energy of formation can be calculated.[\[25\]](#)

Visualizations

Synthetic Pathway

A common route for the synthesis of **3-(Hydroxymethyl)cyclopentan-1-ol** is the reduction of 3-(hydroxymethyl)cyclopentanone.[\[2\]](#)



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